molecular formula C14H18FN3O2S B2431605 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-methoxypropan-2-yl)acetamide CAS No. 1396747-71-9

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B2431605
CAS No.: 1396747-71-9
M. Wt: 311.38
InChI Key: ZXWYOUPVZPUYES-UHFFFAOYSA-N
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Description

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-methoxypropan-2-yl)acetamide is a useful research compound. Its molecular formula is C14H18FN3O2S and its molecular weight is 311.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds synthesized from substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide and evaluated for antimicrobial activity showed good to moderate activity against selected bacterial and fungal microbial strains. This suggests their potential in developing new antimicrobial agents (Anuse et al., 2019).

A2B Adenosine Receptor Antagonists

Research into 4-substituted-7-N-alkyl-N-acetyl 2-aminobenzothiazole amides has identified compounds with excellent A2B adenosine receptor antagonism, showing promise for therapeutic applications in conditions where A2B receptor activity is implicated (Cheung et al., 2010).

Anticancer Activity

Several studies have synthesized and evaluated the anticancer activity of benzothiazole derivatives. For instance, novel fluoro-substituted benzo[b]pyran compounds have shown anticancer activity at low concentration compared to reference drugs, indicating their potential as anticancer agents (Hammam et al., 2005). Another study found that benzophenone-thiazole derivatives are potent VEGF-A inhibitors, offering a promising approach to anticancer therapy (Prashanth et al., 2014).

Antibacterial Activity

Zinc complexes of benzothiazole-derived Schiff bases were characterized and showed antibacterial activity against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan et al., 2003).

Photodynamic Therapy and Photovoltaic Efficiency

Spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs have explored their ligand-protein interactions and photovoltaic efficiency, suggesting their use in photodynamic therapy and as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Anti-Inflammatory Activity

Synthesis of novel compounds with the mentioned structure has also shown significant anti-inflammatory activity, opening avenues for the development of new anti-inflammatory drugs (Sunder et al., 2013).

Mechanism of Action

Mode of Action

It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Given the lack of specific target information, it is difficult to predict the exact pathways that could be affected .

Pharmacokinetics

Based on its structure, it is hypothesized that the compound may have good oral bioavailability and metabolic stability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific details about these influences are currently unknown .

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(1-methoxypropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2S/c1-9(8-20-3)16-12(19)7-18(2)14-17-13-10(15)5-4-6-11(13)21-14/h4-6,9H,7-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWYOUPVZPUYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)CN(C)C1=NC2=C(C=CC=C2S1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.